Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
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Overview
Description
Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method uses dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .
Industrial Production Methods
In industrial settings, the production of butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The methoxyimino group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl ether (MTBE): Used as a fuel additive and solvent.
tert-Butyl acetate: Commonly used as a solvent in coatings and adhesives.
tert-Butyl hydroperoxide: Used as an oxidizing agent in various chemical reactions.
Uniqueness
Butyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
145071-34-7 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
butyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-3-4-8-17-12(15)14-7-5-6-11(10-14)9-13-16-2/h6,9H,3-5,7-8,10H2,1-2H3/b13-9+ |
InChI Key |
CRTLMSMSWWFXJX-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCOC(=O)N1CCC=C(C1)/C=N/OC |
Canonical SMILES |
CCCCOC(=O)N1CCC=C(C1)C=NOC |
Origin of Product |
United States |
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